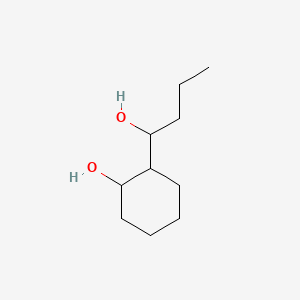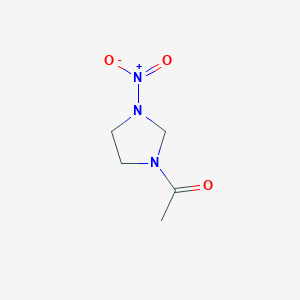
1-Acetyl-3-nitrotetrahydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-nitrotetrahydroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetyl group at the first position and a nitro group at the third position on the tetrahydroimidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Acetyl-3-nitrotetrahydroimidazole typically involves the nitration of tetrahydroimidazole derivatives. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as nickel or iron can facilitate the nitration process under milder conditions, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
1-Acetyl-3-nitrotetrahydroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Acetyl-3-nitrotetrahydroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-nitrotetrahydroimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This process can result in the inhibition of key enzymes or the disruption of cellular pathways, ultimately leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-Acetyl-3-nitrotetrahydroimidazole can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. These compounds share a similar imidazole core but differ in their substituents and overall structure. The presence of the acetyl group in this compound provides unique chemical properties and reactivity compared to its analogs .
Similar compounds include:
Metronidazole: Used as an antibiotic and antiprotozoal medication.
Tinidazole: Another antibiotic with similar uses to metronidazole.
Pretomanid: Used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H9N3O3 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
1-(3-nitroimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H9N3O3/c1-5(9)6-2-3-7(4-6)8(10)11/h2-4H2,1H3 |
Clé InChI |
YTAHAOJOTTWWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


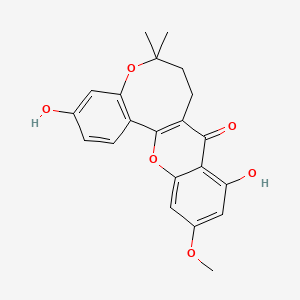
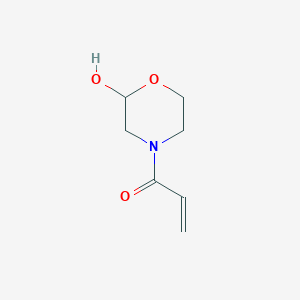
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
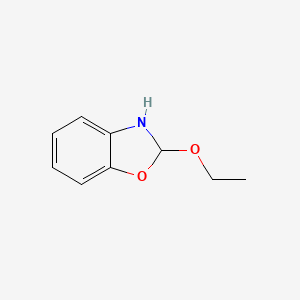
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

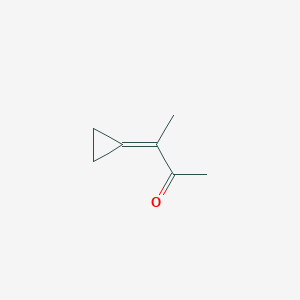
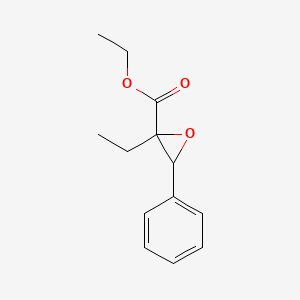
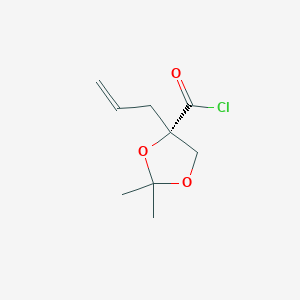

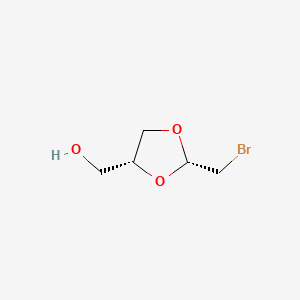

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
